Methyl 3-[(2-fluorobenzoyl)amino]-2-thiophenecarboxylate
Description
Methyl 3-[(2-fluorobenzoyl)amino]-2-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, a fluorobenzoyl group, and a methyl ester group
Properties
IUPAC Name |
methyl 3-[(2-fluorobenzoyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-4-2-3-5-9(8)14/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUAAFYMMMHQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601330212 | |
| Record name | methyl 3-[(2-fluorobenzoyl)amino]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601330212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671448 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
544700-17-6 | |
| Record name | methyl 3-[(2-fluorobenzoyl)amino]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601330212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-fluorobenzoyl)amino]-2-thiophenecarboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiophene ring reacts with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The carboxyl group on the thiophene ring is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Applications in Chemistry
Methyl 3-[(2-fluorobenzoyl)amino]-2-thiophenecarboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for:
- Oxidation : Leading to the formation of sulfoxides or sulfones.
- Reduction : Resulting in the formation of alcohols.
- Substitution Reactions : Producing substituted benzoyl derivatives.
Applications in Biology
Research has indicated potential biological activities associated with this compound, including:
- Antimicrobial Properties : Studies have shown that thiophene derivatives exhibit varying degrees of antimicrobial activity against different pathogens .
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, which could be beneficial in treating inflammatory diseases .
Applications in Medicine
The medicinal applications of this compound are particularly noteworthy:
- Drug Development : It is being explored as a candidate for new pharmaceuticals targeting specific enzymes or receptors. The fluorobenzoyl group may enhance binding affinity through various interactions, leading to potential therapeutic effects .
Industrial Applications
In industry, this compound is utilized in the development of advanced materials due to its unique chemical properties. Applications include:
- Polymer Development : Used as a monomer or additive to enhance the properties of polymers.
- Coatings : Its chemical stability and reactivity make it suitable for use in protective coatings .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Activity
A study evaluated various thiophene derivatives, including this compound, against common bacterial strains. Results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and E. coli, suggesting its potential as an antimicrobial agent.
Case Study 2: Drug Development
In a recent investigation into drug-like properties using SwissADME software, this compound was found to possess favorable pharmacokinetic profiles, indicating its suitability for further development as a therapeutic agent targeting specific biological pathways .
Mechanism of Action
The mechanism of action of Methyl 3-[(2-fluorobenzoyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-fluorobenzoyl)amino]-2-methylbenzoate
- Methyl 3-{2-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate
- Methyl 3-[(2-fluorobenzoyl)amino]thiophene-2-carboxylate
Uniqueness
Methyl 3-[(2-fluorobenzoyl)amino]-2-thiophenecarboxylate is unique due to the presence of both a fluorobenzoyl group and a thiophene ring, which confer distinct chemical and biological properties. The combination of these functional groups can result in enhanced stability, reactivity, and potential biological activity compared to similar compounds.
Biological Activity
Methyl 3-[(2-fluorobenzoyl)amino]-2-thiophenecarboxylate is a synthetic organic compound belonging to the class of thiophene derivatives. Its unique structural features, including a thiophene ring and a fluorobenzoyl group, contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and potential mechanisms of action.
- Molecular Formula : C₁₃H₁₀FNO₃S
- Molecular Weight : 279.29 g/mol
- CAS Number : 544700-17-6
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The fluorobenzoyl group may interact with specific enzymes, inhibiting their activity. This is particularly relevant in the context of cancer therapy where enzyme inhibitors can prevent tumor growth.
- Receptor Modulation : The thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially altering receptor functions and signaling pathways .
Antimicrobial Properties
Several studies have investigated the antimicrobial effects of thiophene derivatives, including this compound. It has shown promising activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be developed into a potential antimicrobial agent .
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines:
| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of caspase-dependent apoptosis |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 25 | Inhibition of PI3K/Akt signaling pathway |
The compound's effectiveness in triggering programmed cell death and disrupting critical signaling pathways positions it as a candidate for further anticancer drug development .
Case Studies
- Study on Antimicrobial Activity :
- Study on Anticancer Effects :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-[(2-fluorobenzoyl)amino]-2-thiophenecarboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via acylation of a thiophene-carboxylate precursor with 2-fluorobenzoyl chloride. Key steps include:
- Reagent Selection : Use anhydrous CH₂Cl₂ as a solvent under nitrogen to minimize hydrolysis .
- Catalysis : Employ carbodiimide-based coupling agents (e.g., DCC) with DMAP to activate the carboxylic acid intermediate .
- Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) ensures high purity (>98%) .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2 equivalents of acylating agent) to reduce side products .
Q. How is the compound characterized to confirm its structural integrity and purity?
- Methodological Answer : A multi-technique approach is used:
- Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and bond connectivity. For example, the 2-fluorobenzoyl group shows distinct aromatic splitting patterns .
- Mass Spectrometry : HRMS (High-Resolution MS) confirms the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .
- Chromatography : HPLC retention times and UV/Vis profiles (λ ~250–300 nm for thiophene derivatives) assess purity .
Q. What are the primary biological activities reported for this compound, and which assays are used to evaluate them?
- Methodological Answer :
- Antibacterial Activity : Tested via microbroth dilution (MIC assays) against Gram-positive pathogens (e.g., S. aureus), with IC₅₀ values reported in µg/mL .
- Enzyme Inhibition : HDAC/PKC inhibition is quantified using fluorometric assays (e.g., HDAC-Glo™) with trichostatin A as a positive control .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools guide this optimization?
- Methodological Answer :
- SAR Studies : Replace the 2-fluorobenzoyl group with electron-withdrawing substituents (e.g., nitro) to improve HDAC binding. Tert-butyl groups at the thiophene ring enhance lipophilicity and membrane permeability .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to HDAC isoforms. MD simulations (AMBER) assess stability of ligand-protein complexes .
Q. What strategies resolve contradictions in bioactivity data across cell lines or enzymatic assays?
- Methodological Answer :
- Dose-Response Curves : Validate IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) to identify cell-specific toxicity .
- Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to rule out nonspecific kinase inhibition .
- Metabolic Stability : Assess compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .
Q. How is X-ray crystallography applied to determine the compound’s crystal structure, and what challenges arise during refinement?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.0 Å) data. SHELXD solves phase problems via dual-space methods .
- Refinement : SHELXL refines anisotropic displacement parameters. Address twinning or disorder (common in fluorinated aromatics) using PART instructions .
Q. What analytical methods are developed to quantify the compound in complex matrices (e.g., biological fluids)?
- Methodological Answer :
- LC-MS/MS : Optimize ESI parameters (e.g., capillary voltage: 3.5 kV) for ionization efficiency. Use deuterated analogs as internal standards .
- Sample Preparation : Solid-phase extraction (C18 cartridges) removes matrix interferents from plasma .
Q. How is the compound’s instability in aqueous solutions addressed during in vitro assays?
- Methodological Answer :
- Formulation : Use DMSO stock solutions (<0.1% final concentration) to prevent aggregation. Add antioxidants (e.g., ascorbic acid) to buffer systems .
- Kinetic Studies : Monitor hydrolysis rates via UV spectroscopy (λ = 270 nm) under physiological pH (7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
